

Technical Guide: Spectroscopic Data of 2-(azepan-1-yl)-5-fluoroaniline

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Compound of Interest

Compound Name: 2-(azepan-1-yl)-5-fluoroaniline

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific databases and literature has revealed no experimentally determined spectroscopic data (NMR, IR, MS) for **2-(azepan-1-yl)-5-fluoroaniline**. The information presented herein is based on predicted data and generalized experimental protocols.

Introduction

This technical guide provides an overview of the predicted spectroscopic properties of **2-** (azepan-1-yl)-5-fluoroaniline. Due to the absence of published experimental data, this document offers theoretical data to aid researchers in the potential identification and characterization of this compound. Furthermore, it outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Compound Information:



Property	Value
IUPAC Name	2-(azepan-1-yl)-5-fluoroaniline
Molecular Formula	C12H17FN2
Molecular Weight	208.28 g/mol
CAS Number	Not assigned

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(azepan-1-yl)-5-fluoroaniline**. These predictions were generated using computational models and should be used as a reference for comparison with experimental data once it becomes available.

Predicted ¹H NMR Data

Solvent: CDCl3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 6.7 - 6.9	m	1H	Aromatic CH
~ 6.5 - 6.7	m	2H	Aromatic CH
~ 3.6 (broad s)	S	2H	-NH2
~ 3.0 - 3.2	t	4H	-N-CH ₂ - (azepane ring)
~ 1.7 - 1.9	m	4H	-CH ₂ - (azepane ring)
~ 1.5 - 1.7	m	4H	-CH ₂ - (azepane ring)

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz



Chemical Shift (δ) ppm	Assignment
~ 155 - 158 (d)	C-F
~ 140 - 142	C-NH₂
~ 130 - 132	C-N (azepane)
~ 115 - 117 (d)	Aromatic CH
~ 110 - 112 (d)	Aromatic CH
~ 105 - 107 (d)	Aromatic CH
~ 50 - 52	-N-CH ₂ - (azepane ring)
~ 27 - 29	-CH ₂ - (azepane ring)
~ 26 - 28	-CH ₂ - (azepane ring)

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3450 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
~ 3050 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Strong	Aliphatic C-H stretch
~ 1620 - 1580	Strong	N-H bend (scissoring) and C=C stretch (aromatic)
~ 1500 - 1450	Medium	C=C stretch (aromatic)
~ 1250 - 1200	Strong	C-N stretch (aromatic amine) and C-F stretch
~ 1100 - 1000	Medium	C-N stretch (aliphatic amine)

Predicted Mass Spectrometry Data



m/z	Relative Intensity (%)	Assignment
208	100	[M] ⁺ (Molecular Ion)
193	40	[M - CH₃] ⁺
180	30	[M - C ₂ H ₄] ⁺
165	25	[M - C3H7] ⁺
135	60	[M - C5H10N]+
109	50	[C ₆ H ₄ FN] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as **2-(azepan-1-yl)-5-fluoroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.



- Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid or liquid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet for solids):
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
 - Grind the mixture to a fine powder.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.
 - Acquire a background spectrum of the empty spectrometer.



Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:

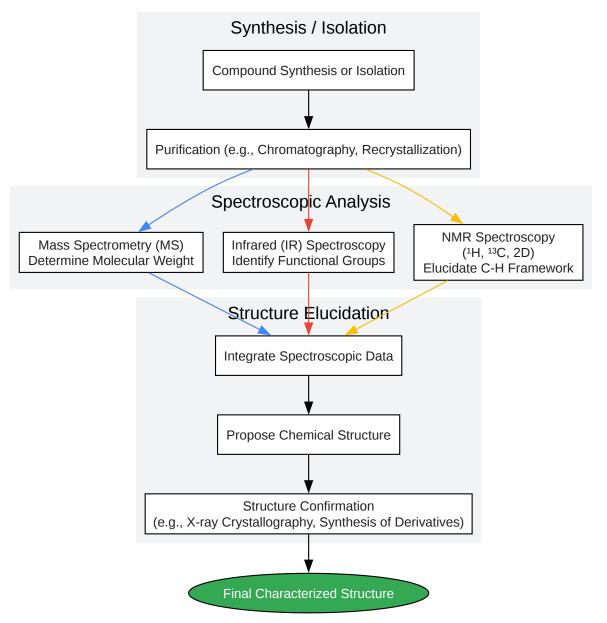
- Sample Preparation:
 - For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
 - For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).
- Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically keeps the molecular ion intact.
- Data Acquisition:
 - Inject the sample into the chromatograph. The compound will be separated from any impurities before entering the mass spectrometer.
 - The mass spectrometer will scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments. The specific m/z range will depend on the expected molecular weight of the compound.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized or isolated chemical compound.



Workflow for Spectroscopic Characterization of a Novel Compound



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Caption: General workflow for the characterization of a chemical compound.



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References

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